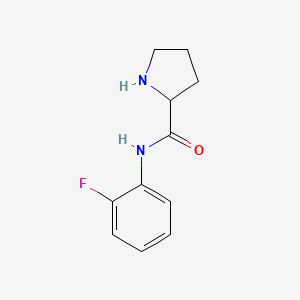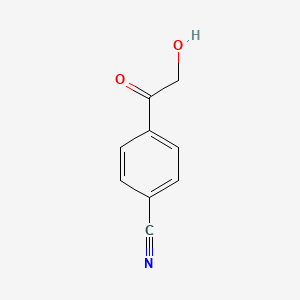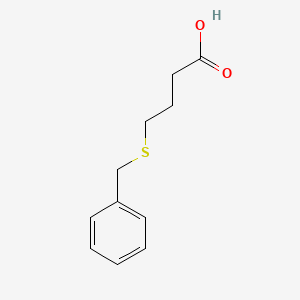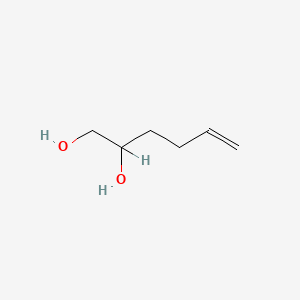
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Derivatives Novel heterocyclic compounds were synthesized from 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid derivatives, characterized by spectral features, and evaluated for their antibacterial and antifungal activities. These compounds showed varied activity against different bacterial and fungal strains, indicating their potential in the development of new antimicrobial agents (Patel & Patel, 2015).
2. Crystal Structure Analysis The crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(Naphthalen-1-ylamino)-ethyl]-amide, a derivative, was elucidated to reveal its molecular geometry and intermolecular interactions. Understanding the crystal structure of such compounds can be crucial for their application in various scientific fields, such as material science and pharmaceuticals (Yin et al., 2006).
3. Biological Activity Assessment Syntheses of novel heteroretinoids, including derivatives of this compound, were conducted, and their biological activity was assessed. These compounds exhibited growth inhibition effects on leukemia cells, suggesting their potential use in cancer treatment or as tools in biological research (Zou Xin-zhuo, 2006).
4. Material Science Applications Research into the effect of carboxylates on the assembly of Ni(II) coordination polymers used a derivative of this compound. The study explored the structural variations, electrochemical behaviors, and potential applications of these polymers in removing contaminants and optimizing processes by chemical vapor deposition (CVD) (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
5-naphthalen-1-yl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMJNRDEGKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)

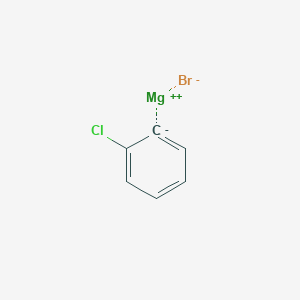

![Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B3132377.png)
![2-[4-(2-Hydroxyethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3132387.png)

